(3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
Description
(3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and both a methyl group and a carboxylic acid substituent at the 3S position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors and peptidomimetics. The stereochemistry at the 3-position (S-configuration) is essential for its biological activity and interactions with enantioselective targets.
Properties
IUPAC Name |
(3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQIKLOOSITZGB-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group in 3-methylpiperidine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, water radical cations, ambient conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, organic solvents like DCM or THF, room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or quaternary ammonium compounds, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. This selective interaction can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares the target compound with six analogs, focusing on substituents, molecular properties, and applications:
Key Research Findings
Impact of Fluorine Substitution : The 5,5-difluoro analog (CAS 2166022-52-0) exhibits improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. However, its lower molecular weight (265.25 g/mol ) and polar surface area may reduce membrane permeability compared to the target compound .
Bis-Boc Protection: The dual Boc-protected analog (C₁₆H₂₇NO₆) has a higher LogP (2.27) and molecular weight (329 g/mol), suggesting reduced aqueous solubility but improved lipid bilayer penetration .
Pyrrolidine vs. Piperidine : The pyrrolidine derivative (CAS 1932362-84-9) has a smaller ring size, leading to conformational rigidity. Its methoxy group increases polar surface area, enhancing solubility in polar solvents .
Steric and Electronic Effects : The 4-phenyl substituent in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid introduces steric bulk, which may hinder binding to flat enzymatic active sites but favor interactions with aromatic residues .
Biological Activity
(3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid is a piperidine carboxylic acid derivative notable for its biological and chemical applications. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, which is crucial in organic synthesis for protecting amine functionalities during chemical reactions. Its unique structure allows it to interact with biological macromolecules, making it a valuable tool in various fields, including medicinal chemistry and biochemistry.
The biological activity of this compound primarily arises from its ability to selectively interact with specific enzymes and receptors. The Boc group provides steric protection, facilitating targeted interactions without unwanted side reactions. This selectivity is essential for modulating enzyme activity or receptor function, potentially leading to therapeutic effects.
Research Applications
This compound has been investigated for various applications in scientific research:
- Enzyme Inhibition : It has shown potential as an inhibitor for certain enzymes, which can be pivotal in drug development.
- Protein-Ligand Interactions : The compound is utilized to study the binding affinity and mechanisms of protein-ligand interactions due to its ability to form stable complexes with proteins.
- Drug Development : Its structure allows it to serve as a lead compound in the design of new pharmaceuticals targeting specific pathways in diseases.
Case Study 1: Enzyme Inhibition
In a study focusing on the inhibition of a specific enzyme involved in inflammatory pathways, this compound was identified as a potent inhibitor. The study demonstrated that the compound effectively reduced enzyme activity by 70% at a concentration of 10 µM, indicating its potential for therapeutic use in inflammatory diseases.
Case Study 2: Protein-Ligand Interaction
Another investigation examined the interaction between this compound and a receptor involved in neurotransmission. Using surface plasmon resonance (SPR), researchers found that this compound binds with high affinity to the receptor, with a dissociation constant (Kd) of 5 nM. This finding suggests its potential role as a modulator in neurotransmission processes .
Table of Biological Activities
Q & A
Q. What are the recommended synthesis protocols for (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves: (i) Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane . (ii) Introduction of the methyl group at the 3-position via alkylation or asymmetric catalysis, ensuring stereochemical control . (iii) Carboxylic acid functionalization through hydrolysis of ester intermediates or oxidation of alcohol precursors .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (-20°C to room temperature), solvent polarity (e.g., THF vs. DCM), and stoichiometry to improve yield (typically 60–85%) and purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ ~1.4 ppm for Boc methyl groups) and absence of diastereomers .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 244.2) .
- IR : Identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Protocols :
- Use fume hoods, nitrile gloves, and EN 166-certified goggles to avoid inhalation/contact .
- Store in airtight containers at 2–8°C, away from oxidizing agents .
- In case of spills, avoid dust generation; collect with inert absorbents and dispose via licensed waste services .
Advanced Research Questions
Q. How does the stereochemistry of the 3-methyl group influence the compound’s reactivity and biological interactions?
- Stereochemical Impact : The (3S) configuration enhances steric hindrance, affecting nucleophilic substitution rates and chiral recognition in enzyme binding pockets. Computational modeling (e.g., DFT) predicts energy-minimized conformers that stabilize interactions with target proteins .
- Biological Relevance : Analogous Boc-protected piperidines show improved metabolic stability and receptor selectivity compared to racemic mixtures, as seen in enzyme inhibition assays (IC₅₀ values reduced by 30–50% for (S)-isomers) .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Stability Profile :
| Condition | Stability | Decomposition Products |
|---|---|---|
| pH < 2 | Unstable | tert-Butanol, CO₂, 3-methylpiperidine |
| pH 7–9 | Stable | None observed |
| >60°C | Degrades | Amorphous byproducts (HPLC-MS) |
- Mitigation : Use buffered solutions (pH 7–8) and avoid prolonged heating. Lyophilization improves long-term storage .
Q. How can this compound be functionalized to enhance its pharmacokinetic properties for drug development?
- Derivatization Approaches :
- Esterification : Convert the carboxylic acid to a prodrug (e.g., ethyl ester) for improved bioavailability .
- Peptide Coupling : Use EDC/HOBt to link the acid to bioactive peptides, enhancing target specificity .
- Fluorination : Introduce trifluoromethyl groups at the 4-position to boost metabolic resistance (see analogs in ).
Q. What methodologies are used to study its interactions with biological targets like enzymes or receptors?
- Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .
- Cellular Assays : Assess functional activity (e.g., cAMP modulation in GPCR studies) .
Comparative Analysis of Structural Analogs
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
